1-(氯乙酰)-2-(三氟乙酰)肼

描述

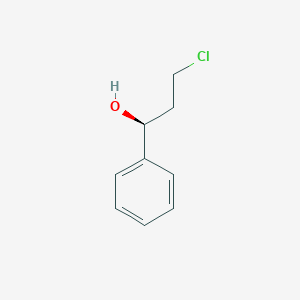

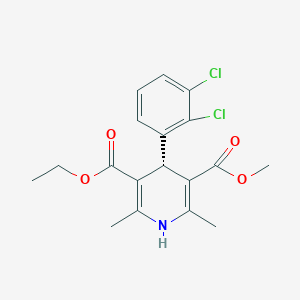

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a chemical compound that features both chloroacetyl and trifluoroacetyl functional groups attached to a hydrazine backbone

科学研究应用

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Materials Science: The compound is used in the preparation of polymers and other materials with unique properties.

Biological Research: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacological tool.

作用机制

Target of Action

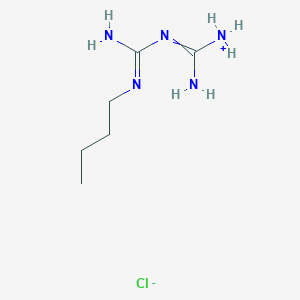

The primary target of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, also known as N’-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, is hydrazine . Hydrazine is a highly toxic organic molecule that poses a significant threat to human health .

Mode of Action

The compound interacts with hydrazine through a chemical reaction involving the ynone structure present in the compound . This interaction results in the cyclization of the ynone structure to pyrazole, leading to the restriction of the intramolecular charge transfer effect . This process significantly enhances the fluorescence of the compound, making it a useful tool for detecting hydrazine .

Biochemical Pathways

The compound’s interaction with hydrazine affects various biochemical pathways. For instance, the synthesis of unsymmetrical hydrazines involves cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant . This reaction offers good chemoselectivity and functional group tolerance .

Pharmacokinetics

The compound’s interaction with hydrazine suggests that it may have a high sensitivity (detection limit: 016 μM), a wide linear range (0–50 μM), and a high selectivity . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is a significant enhancement in fluorescence when hydrazine is added . This makes the compound a useful tool for detecting hydrazine in various environments, including weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions . Additionally, the compound has been successfully applied to detect hydrazine in real water samples and human blood serum , demonstrating its effectiveness in various environments.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine typically involves the reaction of chloroacetyl chloride with trifluoroacetyl hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Chloroacetyl Chloride: Chloroacetyl chloride is prepared by the chlorination of acetyl chloride in the presence of a catalyst.

Preparation of Trifluoroacetyl Hydrazine: Trifluoroacetyl hydrazine is synthesized by reacting trifluoroacetic anhydride with hydrazine hydrate.

Formation of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine: The final compound is obtained by reacting chloroacetyl chloride with trifluoroacetyl hydrazine in a suitable solvent such as dichloromethane or tetrahydrofuran, under cooling conditions to control the exothermic reaction.

Industrial Production Methods

Industrial production of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of the intermediates and the final product.

化学反应分析

Types of Reactions

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.

Oxidation Reactions: Oxidation of the hydrazine moiety can lead to the formation of azo compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Hydrazine and sodium borohydride are typical reducing agents.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Major Products

Substitution Products: Various substituted hydrazine derivatives.

Reduction Products: Hydrazine derivatives.

Oxidation Products: Azo compounds.

相似化合物的比较

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine can be compared with other similar compounds, such as:

Trifluoroacetyl Hydrazine: Lacks the chloroacetyl group, making it less reactive in substitution reactions.

Chloroacetyl Hydrazine: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.

Trifluoroacetyl Acetaldehyde: Contains a trifluoroacetyl group but has different functional groups, leading to distinct chemical behavior.

The uniqueness of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

属性

IUPAC Name |

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKIVKLXFDNBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NNC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474799 | |

| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762240-99-3 | |

| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)